N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide
Overview
Description
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide is a complex organic compound that features a benzimidazole ring fused with a thiophene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole ring is then alkylated with 1-bromopropane to introduce the propyl group at the nitrogen atom.
Coupling with Thiophene Carboxamide: The final step involves coupling the alkylated benzimidazole with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide involves its interaction with molecular targets such as DNA and enzymes. The benzimidazole ring can intercalate into DNA grooves, disrupting the replication process and leading to cell death . Additionally, the compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a similar imidazole structure.
Uniqueness
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide is unique due to the presence of both a benzimidazole and a thiophene carboxamide group. This dual functionality allows it to interact with a broader range of biological targets and exhibit diverse chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[3-(1-propylbenzimidazol-2-yl)propyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-2-12-21-15-8-4-3-7-14(15)20-17(21)10-5-11-19-18(22)16-9-6-13-23-16/h3-4,6-9,13H,2,5,10-12H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXWTAYCMFWVPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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